

Leucettinib-21: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: Leucettinib-21

Cat. No.: B12389899

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Introduction

Leucettinib-21 is a promising small molecule drug candidate currently under clinical investigation for the treatment of cognitive disorders associated with Down syndrome and Alzheimer's disease.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of **Leucettinib-21**, with a focus on its mechanism of action as a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).

The development of **Leucettinib-21** was inspired by Leucettamine B, a natural product isolated from the marine sponge *Leucetta microraphis*. [2] Through a classical medicinal chemistry approach, **Leucettinib-21** was optimized from the Leucettine family of compounds to exhibit improved potency and selectivity for its primary target, DYRK1A. [1][4] Overexpression or abnormal activity of DYRK1A is implicated in the pathophysiology of both Down syndrome and Alzheimer's disease, making it a key therapeutic target. [1][5] **Leucettinib-21** is currently in Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics. [2][6]

Physicochemical Properties and Synthesis

Leucettinib-21 is a substituted 2-aminoimidazolin-4-one. [3][7] Extensive characterization has been performed to determine its physicochemical properties, confirming its structure and purity for clinical development.

Property	Data	Reference
Molecular Formula	C ₁₈ H ₁₉ N ₅ O	--INVALID-LINK--[8]
Molecular Weight	325.38 g/mol	--INVALID-LINK--[8]
Purity (Clinical Grade)	>99.8%	--INVALID-LINK--[2]
Melting Point	Approximately 206 °C	--INVALID-LINK--[8]
Crystal Structure	High crystallinity confirmed by X-ray powder diffraction	--INVALID-LINK--[8]
Solubility	Favorable for oral bioavailability	--INVALID-LINK--[8]
Thermal Stability	Good thermal stability	--INVALID-LINK--[8]

The synthesis of **Leucettinib-21** has been successfully scaled to the kilogram level, demonstrating its viability for large-scale manufacturing.[8] The synthetic route originates from the marine natural product Leucettamine B and has been refined through extensive structure-activity relationship (SAR) studies.[3][8] While the specific, step-by-step synthesis protocol is proprietary, the general approach involves classical organic chemistry reactions performed under controlled conditions to ensure high yield and purity.[8] The final compound is rigorously characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.[8] An inactive isomer, iso-**Leucettinib-21**, which is completely inactive against kinases, has also been synthesized and serves as a crucial negative control in biological experiments.[9]

Biological Activity and Mechanism of Action

Leucettinib-21 is a potent inhibitor of several kinases, with a primary affinity for DYRK1A.[10][11] Its mechanism of action involves competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates.[8]

Kinase Inhibition Profile

The inhibitory activity of **Leucettinib-21** has been quantified against a panel of kinases, demonstrating its potency and selectivity.

Kinase	IC50 (nM)
DYRK1A	2.4
DYRK1B	6.7
CLK1	12
CLK2	33
CLK4	5

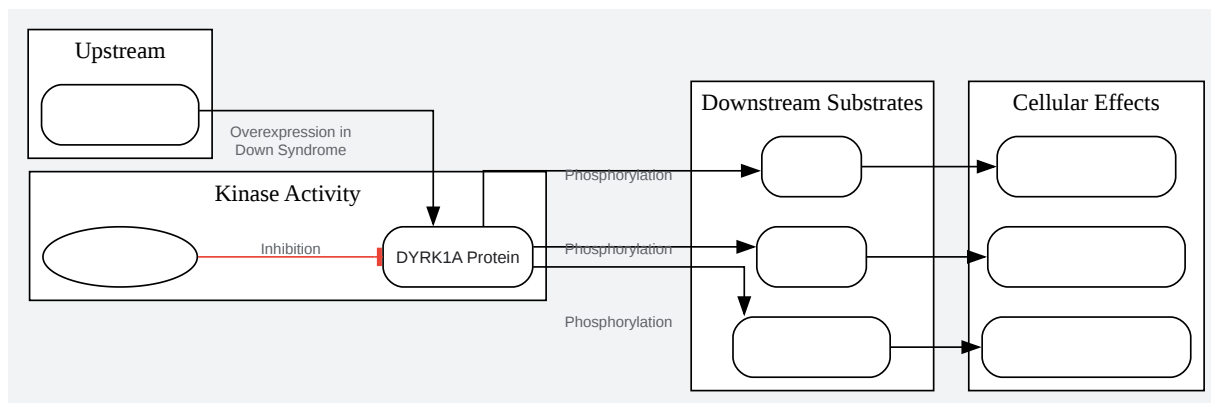
Data sourced from Probechem Biochemicals and Amsbio.[\[11\]](#)[\[12\]](#)

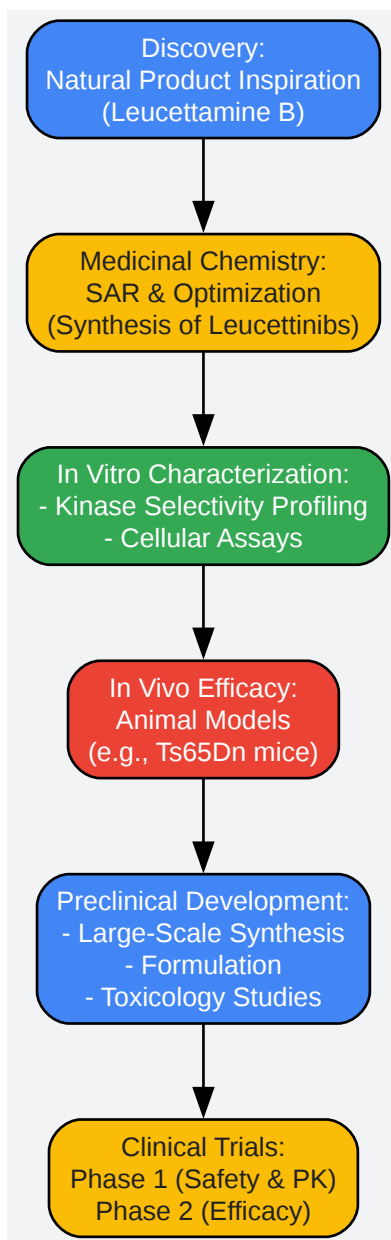
Cellular Activity

In cellular models, **Leucettinib-21** has been shown to inhibit the phosphorylation of known DYRK1A substrates, including Cyclin D1 at threonine 286 and Tau at threonine 212.[\[3\]](#)[\[5\]](#)[\[7\]](#) In HT-22 mouse hippocampal neuronal cells, **Leucettinib-21** demonstrated a dose-dependent inhibition of endogenous DYRK1A activity with an IC50 of 36 nM.[\[12\]](#)

Signaling Pathway

DYRK1A is a serine/threonine kinase that plays a crucial role in various cellular processes, including neurodevelopment.[\[10\]](#) Its overactivity contributes to the cognitive deficits observed in Down syndrome and Alzheimer's disease. **Leucettinib-21**'s inhibition of DYRK1A is intended to normalize the phosphorylation of key substrates involved in these pathological processes.





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